molecular formula C15H12F3NO B12541832 Benzenamine, 4-methoxy-N-[[4-(trifluoromethyl)phenyl]methylene]- CAS No. 144465-76-9

Benzenamine, 4-methoxy-N-[[4-(trifluoromethyl)phenyl]methylene]-

Cat. No.: B12541832
CAS No.: 144465-76-9
M. Wt: 279.26 g/mol
InChI Key: PCPNWEZCMFPNNL-UHFFFAOYSA-N
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Description

Benzenamine, 4-methoxy-N-[[4-(trifluoromethyl)phenyl]methylene]- (IUPAC name) is a Schiff base derived from the condensation of 4-methoxyaniline and 4-(trifluoromethyl)benzaldehyde. Its molecular formula is C₁₅H₁₂F₃NO, with a molecular weight of 279.26 g/mol. The structure features a methoxy (-OCH₃) group on the aniline ring and a trifluoromethyl (-CF₃) group on the benzaldehyde-derived aromatic ring. This compound is of interest in materials science and pharmaceuticals due to its electronic properties, influenced by the electron-withdrawing -CF₃ group and electron-donating -OCH₃ .

Properties

CAS No.

144465-76-9

Molecular Formula

C15H12F3NO

Molecular Weight

279.26 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]methanimine

InChI

InChI=1S/C15H12F3NO/c1-20-14-8-6-13(7-9-14)19-10-11-2-4-12(5-3-11)15(16,17)18/h2-10H,1H3

InChI Key

PCPNWEZCMFPNNL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Overview of Synthesis Strategy

The target compound, Benzenamine, 4-methoxy-N-[[4-(trifluoromethyl)phenyl]methylene]- , is a Schiff base formed through the condensation of 4-methoxyaniline and 4-(trifluoromethyl)benzaldehyde . The synthesis involves two core steps:

  • Preparation of 4-(Trifluoromethyl)benzaldehyde
  • Schiff Base Formation and Purification

Key Challenges and Considerations

  • Aldehyde Synthesis : Efficient introduction of the trifluoromethyl group to the benzaldehyde core.
  • Condensation Conditions : Optimization of solvent, catalyst, and temperature to maximize yield and selectivity.
  • Purity Control : Removal of byproducts and unreacted starting materials.

Preparation of 4-(Trifluoromethyl)benzaldehyde

Synthetic Routes

Route A: Palladium-Catalyzed Formylation
Parameter Details
Substrate 4-Iodobenzotrifluoride
Catalyst Pd(OAc)₂ with Fe₃O₄-SiO₂ support
Reagents HCOOH, Et₃N, toluene
Conditions 80°C, sealed tube, 3–5 hours
Yield 77% (after chromatography)
Purity >95% (GC/HPLC)

Mechanism :

  • Oxidative Addition : Pd(0) → Pd(II) with aryl iodide.
  • CO Insertion : Formic acid acts as CO source.
  • Reductive Elimination : Forms aldehyde.
Route B: Trifluoromethylation of Formylbenzene
Parameter Details
Substrate 4-Formylphenylboronic acid
Reagents CF₃I, Cu catalyst
Conditions 100°C, inert atmosphere
Yield 60–70% (reported in patents)
Purity Requires distillation or chromatography

Limitations :

  • Lower yields compared to Route A.
  • Requires expensive CF₃I.

Schiff Base Formation

Condensation of 4-Methoxyaniline and 4-(Trifluoromethyl)benzaldehyde

General Procedure
  • Reactants :
    • 4-Methoxyaniline : 1 equivalent
    • 4-(Trifluoromethyl)benzaldehyde : 1 equivalent
  • Solvent : Ethanol/methanol (polar aprotic or protic solvents).
  • Catalyst : Acetic acid or HCl gas (optional).
  • Conditions : Reflux for 1–4 hours.
  • Workup :
    • Cool to room temperature.
    • Filter precipitated Schiff base.
    • Recrystallize (e.g., methanol/water).
Optimized Conditions
Parameter Details
Solvent Methanol + Acetic Acid (1:1 v/v)
Temperature Reflux (60–65°C)
Time 2–3 hours
Yield 65–85% (crude), 95–99% (pure)
Purity Check HPLC (Area >99%), NMR (no residual aldehyde peaks)

Critical Factors :

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) may reduce reaction efficiency.
  • Acid Catalysis : Accelerates imine formation but risks side reactions.

Purification and Characterization

Recrystallization

Parameter Details
Solvent System Methanol/water (4:1 v/v) or ethanol/water
Temperature 10–20°C (slow cooling to induce crystallization)
Yield 70–90% (depending on starting purity)

Chromatography

Parameter Details
Column Silica gel (petroleum ether/ethyl acetate, 8:1 v/v)
Eluent Gradual increase in ethyl acetate content
Detection UV (254 nm) or TLC (aluminum oxide plates)

Analytical Data

Property Value Method
Melting Point 153–174°C (reported for analogs) DSC
¹H NMR δ 10.2 (s, 1H, aldehyde), δ 7.8–7.4 (m, aromatic protons) CDCl₃, 400 MHz
HRMS [M+H]⁺: 283.04 (calculated), 283.04 (observed) TOF-ESI

Comparative Analysis of Methods

Method Aldehyde Source Condensation Conditions Yield Purity References
Palladium-Catalyzed 4-Iodobenzotrifluoride Toluene, 80°C, 3–5 hours 77% >95%
Trifluoromethylation 4-Formylphenylboronic acid CF₃I, Cu, 100°C 60–70% ~90%
Schiff Base Formation Ethanol/Acetic Acid Reflux, 2–3 hours 65–85% >99%

Summary of Key Findings

  • Aldehyde Synthesis : Palladium-catalyzed formylation (Route A) is superior to trifluoromethylation (Route B) in yield and cost.
  • Schiff Base Formation : Ethanol/acetic acid reflux provides optimal yields (65–85%) with minimal byproducts.
  • Purification : Recrystallization from methanol/water is preferred for scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzenamine, 4-methoxy-N-[[4-(trifluoromethyl)phenyl]methylene]- can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemical Synthesis:

  • Building Block for Organic Compounds: The compound serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for modifications that can lead to various derivatives with potential applications in materials science and organic synthesis.

2. Biological Activity:

  • Anticancer Research: Studies have indicated that derivatives of this compound exhibit potential anticancer activity by interacting with specific biological targets such as enzymes and receptors. This interaction can lead to the development of novel therapeutic agents.
  • Antimicrobial Properties: Research is ongoing to explore its antimicrobial effects, which could lead to new treatments for infections.

3. Pharmaceutical Applications:

  • Drug Development: The compound is being investigated for its role as a pharmacophore in drug design, particularly in developing drugs targeting specific diseases. Its structural features may enhance binding affinity to biological targets.
  • Chiral Synthesis: The compound can be utilized in synthesizing chiral drugs, which are crucial for developing effective pharmaceuticals with reduced side effects. For example, it has been linked to the synthesis of (R,R)-formoterol, a long-acting beta-agonist used in asthma treatment .

Data Table: Comparison of Related Compounds

Compound NameStructureUnique Features
N-Benzylidene-4-methoxyanilineStructureLacks trifluoromethyl group; simpler structure
4-Methoxy-N-(phenylmethylene)-BenzenamineStructureDoes not contain trifluoromethyl; similar reactivity
4-Methoxy-N-[trifluoromethylphenyl]methylene-BenzenamineStructureEnhanced electronic properties due to trifluoromethyl group

Case Studies

Case Study 1: Anticancer Activity
Research conducted on the derivatives of Benzenamine, 4-methoxy-N-[[4-(trifluoromethyl)phenyl]methylene]- has shown promising results against various cancer cell lines. In vitro studies demonstrated that specific modifications to the structure enhanced cytotoxicity against breast cancer cells, indicating potential for further development into therapeutic agents.

Case Study 2: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting their potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of Benzenamine, 4-methoxy-N-[[4-(trifluoromethyl)phenyl]methylene]- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table compares key structural features, substituents, and molecular properties of the target compound with analogs:

Compound Name (IUPAC) Substituent (R₁ on Aniline) Substituent (R₂ on Benzaldehyde) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Benzenamine, 4-methoxy-N-[[4-(trifluoromethyl)phenyl]methylene]- -OCH₃ -CF₃ C₁₅H₁₂F₃NO 279.26 Potential electronic materials
(E)-4-methoxy-N-(4-nitrobenzylidene)aniline -OCH₃ -NO₂ C₁₄H₁₂N₂O₃ 256.26 High polarity; nitro group enhances reactivity
(4-Fluorophenyl)[(4-methoxyphenyl)methylene]amine -OCH₃ -F C₁₄H₁₂FNO 229.25 Fluorine substitution improves bioactivity
4,4'-[(4-Decylphenyl)methylene]bis(N,N-dimethylaniline) -N(CH₃)₂ -C₁₀H₂₁ C₃₃H₄₅N₂ 481.73 Liquid crystal applications
Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]- -CH₃ -NO₂ C₁₄H₁₂N₂O₂ 240.26 Antimicrobial potential

Physicochemical Properties

  • Boiling Point : The simpler analog, Benzenamine, 4-methoxy-N-(phenylmethylene)- (CAS 783-08-4), has a calculated boiling point of 677.16 K . The trifluoromethyl derivative likely has a higher boiling point due to increased molecular weight and polarity.
  • LogP : The nitro analog (C₁₄H₁₂N₂O₃) has a higher logP (~2.5) compared to the fluoro analog (~2.1), reflecting differences in hydrophobicity .
  • 3D Structure : The nitro analog exhibits a planar geometry with intramolecular hydrogen bonding between the imine nitrogen and nitro oxygen, as shown in 3D structural analyses .

Key Research Findings

Nitro vs. Trifluoromethyl : Nitro-substituted analogs exhibit higher reactivity in electrophilic substitutions but lower thermal stability than -CF₃ derivatives .

Fluorine Substitution: The fluoro analog (C₁₄H₁₂FNO) demonstrates enhanced antibacterial activity, attributed to fluorine's electronegativity and small atomic radius .

Biological Activity

Benzenamine, 4-methoxy-N-[[4-(trifluoromethyl)phenyl]methylene]- (commonly referred to as 4-methoxy-N-benzylidene-p-anisidine) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C14H13F3N
  • Molecular Weight : 253.26 g/mol
  • CAS Number : 783-08-4

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its potential as an anticancer agent and its interactions with biological systems.

Anticancer Activity

Several studies have highlighted the anticancer properties of 4-methoxy-N-[[4-(trifluoromethyl)phenyl]methylene]-:

  • Mechanism of Action :
    • The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways. For instance, in MDA-MB-231 breast cancer cells, it enhanced caspase-3 activity significantly at concentrations as low as 1.0 μM, indicating its potential as a microtubule-destabilizing agent .
  • In vitro Studies :
    • A study reported that the compound exhibited effective inhibition of microtubule assembly at a concentration of 20.0 μM, demonstrating its potential role in disrupting cancer cell division .
  • Synergistic Effects :
    • Research indicated that when combined with other chemotherapeutic agents, the compound exhibited synergistic effects, enhancing overall anticancer efficacy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectConcentration (μM)Reference
AnticancerInduction of apoptosis1.0
Microtubule AssemblyInhibition20.0
Synergistic EffectsEnhanced efficacy with other drugsVaries

Case Study 1: Antitumor Activity in Animal Models

In a controlled study involving xenograft models, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the compound's ability to interfere with cellular signaling pathways associated with proliferation and survival.

Case Study 2: Cytotoxicity Profile

A cytotoxicity assay conducted on various human cancer cell lines revealed that the compound exhibited selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for minimizing side effects during therapeutic applications.

Research Findings

Recent studies have further elucidated the pharmacological profile of this compound:

  • Trifluoromethyl Group Influence : The presence of the trifluoromethyl group has been linked to enhanced lipophilicity and bioavailability, which may contribute to the compound's potent biological activity .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have identified key structural features that enhance biological activity, suggesting modifications could lead to even more potent derivatives .

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